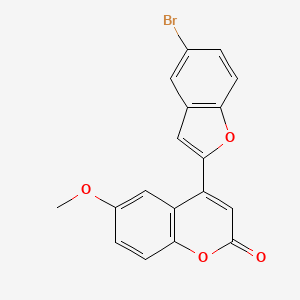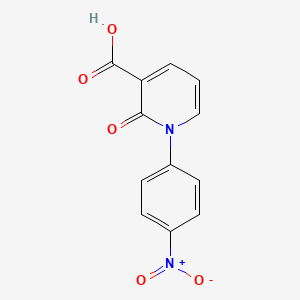
1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a carboxylic acid group (-COOH), and a nitrophenyl group (a benzene ring with a nitro group -NO2 attached) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or condensation reactions .Chemical Reactions Analysis
The compound may undergo various chemical reactions typical of carboxylic acids, nitro compounds, and pyridines. For example, carboxylic acids can participate in esterification reactions, and nitro groups can be reduced to amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the properties of similar compounds .Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Novel Derivatives : A series of 1,4-disubstituted pyrrolidinone derivatives with nitroso, azo, hydrazone, azole, triazine moieties were prepared from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These derivatives demonstrated significant antibacterial activity, highlighting the chemical versatility and potential pharmaceutical applications of compounds structurally related to 1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid (Žirgulevičiūtė et al., 2015).
Anticancer and Antimicrobial Activity : Derivatives of 5-oxopyrrolidine bearing azole, diazole, and hydrazone moieties showed promising anticancer and antimicrobial activities, particularly against multidrug-resistant Staphylococcus aureus strains. This suggests the potential of 1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid derivatives in developing new treatments for cancer and bacterial infections (Kairytė et al., 2022).
Chemical Structure and Properties
Structural Characterization : The structure and conformation of derivatives similar to 1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid have been elucidated using X-ray methods, providing insights into the molecular configurations that might influence the chemical reactivity and biological activity of these compounds (Korp et al., 1983).
Spectroscopic Studies : Studies on compounds like (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate have shed light on the hydrogen-bonded complexes' structures, offering a foundation for understanding the interactions and reactivity of related nitrophenyl compounds (Anioła et al., 2016).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as indole derivatives, have been shown to interact with their targets in a variety of ways . For instance, they can inhibit the activity of certain enzymes or bind to specific receptors, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to influence a variety of biochemical pathways . For example, they can interfere with the synthesis of certain proteins or disrupt cellular signaling pathways .
Pharmacokinetics
It’s worth noting that the physicochemical parameters of similar compounds, such as pyrrolidine, have been studied extensively . These studies have shown that such compounds can have good bioavailability and linear pharmacokinetics .
Result of Action
Similar compounds, such as indole derivatives, have been shown to have a wide range of biological activities . For example, they can inhibit the growth of certain types of cells, reduce inflammation, or prevent the replication of viruses .
Action Environment
It’s worth noting that the activity of similar compounds, such as indole derivatives, can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5/c15-11-10(12(16)17)2-1-7-13(11)8-3-5-9(6-4-8)14(18)19/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIJYCKOHMZKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2815990.png)
![1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2815992.png)
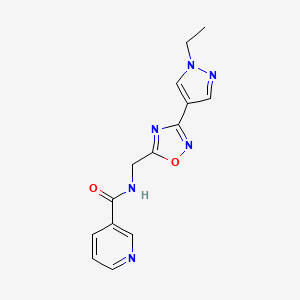
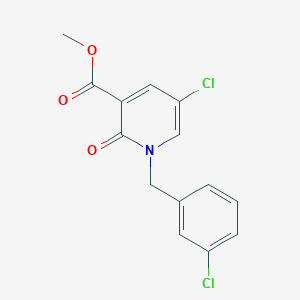
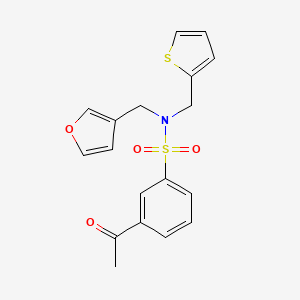
![Ethyl 5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate](/img/structure/B2816000.png)
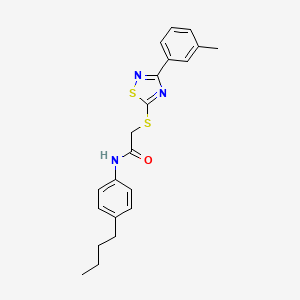
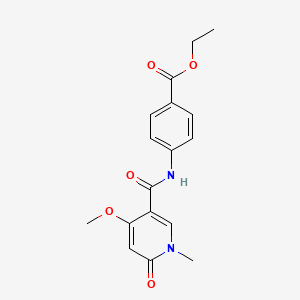
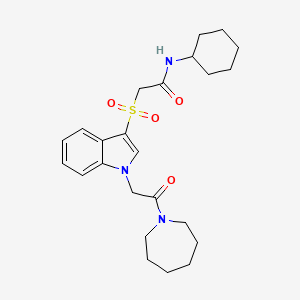
![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/no-structure.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2816006.png)
